molecular formula C7H7NOS2 B8593191 4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, oxime CAS No. 7675-05-0

4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, oxime

Cat. No. B8593191
M. Wt: 185.3 g/mol
InChI Key: NKJXCTRJXFVIAX-UHFFFAOYSA-N
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Patent
US04803286

Procedure details

To a solution of 5,6-dihydrothieno[2,3-b]thiopyran-4-one (5.0 g, 29.4 mmol) in ethanol (98 ml) was added a solution of hydroxylamine hydrochloride (4.9 g, 70.6 mmol) in 2:1 water-ethanol (27 ml). Sodium acetate.3H2O (9.6 g, 70.6 mmol) in 2:1 water-ethanol (27 ml) was added and the solution was heated at reflux for 2 hours. The reaction mixture was concentrated to dryness, water was added and the solid product (5.3 g, 98%) was collected and dried. An analytical sample was prepared by recrystallization from acetonitrile; m.p. 123°-124° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
water ethanol
Quantity
27 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[S:6][CH2:7][CH2:8][C:9](=O)[C:4]=2[CH:3]=[CH:2]1.Cl.[NH2:12][OH:13].O.C(O)C.C([O-])(=O)C.[Na+]>C(O)C>[N:12](=[C:9]1[CH2:8][CH2:7][S:6][C:5]2[S:1][CH:2]=[CH:3][C:4]1=2)[OH:13] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C=CC2=C1SCCC2=O
Name
Quantity
4.9 g
Type
reactant
Smiles
Cl.NO
Name
water ethanol
Quantity
27 mL
Type
reactant
Smiles
O.C(C)O
Name
Quantity
98 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
water ethanol
Quantity
27 mL
Type
reactant
Smiles
O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness, water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solid product (5.3 g, 98%) was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
An analytical sample was prepared by recrystallization from acetonitrile

Outcomes

Product
Name
Type
Smiles
N(O)=C1C2=C(SCC1)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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